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Compound of Interest

Compound Name: Aplyronine C

Cat. No.: B1239267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and key

experimental protocols for the preparation of Aplyronine C and its analogues. The

methodologies outlined are based on notable total syntheses and analogue studies, offering a

guide for researchers in the field of medicinal chemistry and natural product synthesis.

Introduction
Aplyronines are a family of marine macrolides that exhibit potent cytotoxic and antitumor

activities.[1] Their unique mode of action, which involves the disruption of the cellular

cytoskeleton, has made them compelling targets for synthetic chemists and drug development

professionals.[2] The complex structure of aplyronines, characterized by a 24-membered

macrolactone and a stereochemically rich side chain, presents a significant synthetic

challenge.[1] This document details key techniques and protocols for the synthesis of

Aplyronine C analogues, focusing on modular and convergent strategies that allow for the

preparation of simplified and functionally optimized molecules.

Synthetic Strategies
The total synthesis of Aplyronine C and its analogues generally relies on a convergent

approach, where key fragments of the molecule are synthesized independently and then

coupled together in the later stages. This modularity is crucial for the efficient synthesis of

analogues with modifications in different parts of the molecule.
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A common strategy involves the synthesis of three key fragments:

C1-C14 Fragment: Comprising the "left-hand" portion of the macrolactone.

C15-C27 Fragment: The "right-hand" portion of the macrolactone, which is later coupled with

the C1-C14 fragment.

C28-C34 Side Chain: A highly functionalized and stereochemically complex fragment that is

crucial for biological activity.

The assembly of these fragments typically involves stereoselective aldol reactions, olefination

reactions, and a final macrolactonization step to form the 24-membered ring.

Key Experimental Protocols
The following protocols are based on the highly stereocontrolled total synthesis of Aplyronine
C developed by Paterson and coworkers, a landmark achievement in the field.

Synthesis of the C28-C34 Methyl Ketone Fragment
This protocol describes the initial steps for the synthesis of a key building block for the side

chain of Aplyronine C.

Protocol 1: Sn(II)-Mediated Aldol Reaction and Evans-Tishchenko Reduction

This sequence establishes the stereochemistry at C30 and C31.

Step 1: Tin(II)-Mediated Aldol Reaction. To a solution of (R)-Roche ester-derived ketone 8

and acetaldehyde in a suitable solvent, add Sn(OTf)2 and an amine base at low

temperature. The reaction typically proceeds with high yield and diastereoselectivity to afford

the syn-aldol adduct 9.[3]

Step 2: Directed 1,3-anti Reduction (Evans-Tishchenko Conditions). The resulting β-hydroxy

ketone 9 is subjected to an Evans-Tishchenko reduction. To a solution of the β-hydroxy

ketone and an aldehyde (e.g., propionaldehyde) in an anhydrous solvent such as THF, a

Lewis acid like samarium iodide (SmI2) is added dropwise at a low temperature (e.g., -10

°C).[4] The reaction is then allowed to warm to room temperature. This reaction sets the C31
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stereocenter and concurrently protects the C29 alcohol as an ester, yielding compound 10.

[3][5]

Fragment Coupling: Boron-Mediated Aldol Reaction
This crucial step connects the C1-C27 macrocyclic aldehyde with the C28-C34 methyl ketone

side chain.

Protocol 2: Boron-Mediated Aldol Coupling

To a solution of the C28-C34 methyl ketone 6 in an appropriate solvent, add a boron reagent

such as dicyclohexylboron chloride (c-Hex₂BCl) and a tertiary amine (e.g., triethylamine) at a

low temperature (e.g., -10 °C) for enolization.[1]

The resulting boron enolate is then slowly added to a solution of the C1-C27 macrocyclic

aldehyde 7 at a significantly lower temperature (e.g., -78 °C).[1]

A mild, non-oxidative workup yields the β-hydroxy ketone 17, successfully coupling the side

chain to the macrolactone core.[1]

Endgame: Stereoselective Reduction and Esterification
The final steps of the synthesis involve the stereoselective reduction of a ketone and the

installation of the terminal amino acid moiety.

Protocol 3: Zinc Borohydride Reduction and Keck Esterification

Step 1: Stereoselective Ketone Reduction. The C29 ketone in intermediate 18 is

stereoselectively reduced to the desired alcohol. The use of zinc borohydride (Zn(BH₄)₂) has

been shown to provide high diastereoselectivity (e.g., 10:1 dr) for the desired C29 epimer 21.

[6]

Step 2: Esterification (Keck Conditions). The resulting C29 alcohol 21 is esterified with (S)-

N,N-dimethylalanine using N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine

(DMAP), and camphorsulfonic acid (CSA).

Step 3: Global Deprotection. Finally, all protecting groups are removed, typically using a

reagent like hydrogen fluoride-pyridine complex (HF•py), to yield the final product,
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Aplyronine C.

Data Presentation
The following tables summarize key quantitative data from the synthesis of Aplyronine C and

its analogues.

Table 1: Key Reaction Yields and Stereoselectivities in the Total Synthesis of Aplyronine C[1]

[3]

Reaction
Step

Starting
Material

Product
Reagents
and
Conditions

Yield (%)
Diastereom
eric Ratio
(dr)

Sn(II)-

Mediated

Aldol

Reaction

Ketone 8
Aldol Adduct

9

Sn(OTf)₂,

Et₃N, CH₂Cl₂
97 15:1

Evans-

Tishchenko

Reduction

β-Hydroxy

Ketone 9
Ester 10

SmI₂,

Propionaldeh

yde, THF

- >95:5

Boron-

Mediated

Aldol

Coupling

Aldehyde 7

and Ketone 6

β-Hydroxy

Ketone 17

c-Hex₂BCl,

Et₃N, THF
61 -

C29 Ketone

Reduction
Ketone 18 Alcohol 21

Zn(BH₄)₂,

Et₂O
90 10:1

Overall

Synthesis
- Aplyronine C

28 steps

(longest

linear

sequence)

3.6 -

Table 2: Biological Activity of Aplyronine Analogues[7]
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Compound Modification
Cytotoxicity (IC₅₀, HeLa S3
cells)

Aplyronine A Natural Product 0.45 nM

Aplyronine C Lacks C7 TMSer ester 22.4 nM

Aplyronine D Contains DMGly at C29 0.071 nM

Analogue 5 Simplified macrolactone 1.1 µM

Analogue 6
Simplified macrolactone, no

TMSer
1.9 µM

Analogue 7
Simplified macrolactone, bis-

TMSer
1.3 µM

Analogue 8
Symmetrical bis-TMSer

analogue
1.8 µM

Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.

C28-C34 Fragment Synthesis
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Click to download full resolution via product page

Caption: Synthesis of the C28-C34 methyl ketone side chain fragment.
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Fragment Coupling and Endgame

C1-C27 Aldehyde 7
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Caption: Final fragment coupling and endgame for the synthesis of Aplyronine C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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